Cas no 2098081-67-3 ((4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone)

(4-(2-Hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone is a heterocyclic compound featuring a piperidine core functionalized with a 2-hydroxyethyl group and a pyridin-3-yl carbonyl moiety. This structure imparts versatility in medicinal chemistry and drug development, particularly as a potential intermediate for bioactive molecules. The hydroxyethyl group enhances solubility and offers a handle for further derivatization, while the pyridine ring contributes to binding interactions in target proteins. Its balanced lipophilicity and polarity make it suitable for optimizing pharmacokinetic properties in lead optimization. The compound’s synthetic accessibility and modular design facilitate its use in scaffold diversification for applications in CNS-targeted or enzyme-modulating therapeutics.
(4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone structure
2098081-67-3 structure
Product name:(4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone
CAS No:2098081-67-3
MF:C13H18N2O2
MW:234.294223308563
CID:5724559
PubChem ID:121200682

(4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • Methanone, [4-(2-hydroxyethyl)-1-piperidinyl]-3-pyridinyl-
    • (4-(2-Hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone
    • starbld0014696
    • AKOS026708577
    • F1907-4057
    • 2098081-67-3
    • [4-(2-hydroxyethyl)piperidin-1-yl]-pyridin-3-ylmethanone
    • (4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone
    • Inchi: 1S/C13H18N2O2/c16-9-5-11-3-7-15(8-4-11)13(17)12-2-1-6-14-10-12/h1-2,6,10-11,16H,3-5,7-9H2
    • InChI Key: XNONQHRIQOZGAG-UHFFFAOYSA-N
    • SMILES: C(N1CCC(CCO)CC1)(C1=CC=CN=C1)=O

Computed Properties

  • Exact Mass: 234.136827821g/mol
  • Monoisotopic Mass: 234.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.4Ų
  • XLogP3: 0.7

Experimental Properties

  • Density: 1.155±0.06 g/cm3(Predicted)
  • Boiling Point: 419.5±15.0 °C(Predicted)
  • pka: 15.10±0.10(Predicted)

(4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
H239441-1g
(4-(2-Hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone
2098081-67-3
1g
$ 570.00 2022-06-04
Life Chemicals
F1907-4057-5g
(4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone
2098081-67-3 95%+
5g
$1203.0 2023-09-07
Life Chemicals
F1907-4057-1g
(4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone
2098081-67-3 95%+
1g
$401.0 2023-09-07
TRC
H239441-100mg
(4-(2-Hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone
2098081-67-3
100mg
$ 95.00 2022-06-04
Life Chemicals
F1907-4057-2.5g
(4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone
2098081-67-3 95%+
2.5g
$802.0 2023-09-07
Life Chemicals
F1907-4057-0.25g
(4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone
2098081-67-3 95%+
0.25g
$361.0 2023-09-07
TRC
H239441-500mg
(4-(2-Hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone
2098081-67-3
500mg
$ 365.00 2022-06-04
Life Chemicals
F1907-4057-0.5g
(4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone
2098081-67-3 95%+
0.5g
$380.0 2023-09-07
Life Chemicals
F1907-4057-10g
(4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone
2098081-67-3 95%+
10g
$1684.0 2023-09-07

Additional information on (4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone

Professional Introduction to (4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone (CAS No. 2098081-67-3)

(4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2098081-67-3, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound incorporates both piperidine and pyridine moieties, which are well-known for their role in enhancing the bioactivity and pharmacological properties of various therapeutic agents.

The piperidine ring in (4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone contributes to its solubility and stability, making it an attractive candidate for further investigation in pharmaceutical formulations. Additionally, the presence of a hydroxyethyl group at the 4-position of the piperidine ring introduces a hydrophilic character, which can improve the compound's solubility in water-based environments. This feature is particularly crucial for oral and injectable drug formulations, where bioavailability is a key consideration.

Recent studies have highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The pyridine moiety in (4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone has been shown to enhance binding affinity to biological targets, making it a valuable component in designing drugs with improved efficacy. For instance, pyridine-based compounds have been widely used in the development of kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The combination of piperidine and pyridine in this compound suggests potential applications in multiple therapeutic areas.

In addition to its structural significance, (4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone has been investigated for its pharmacokinetic properties. The hydroxyethyl group at the piperidine ring can influence metabolic pathways, potentially leading to enhanced drug stability and reduced toxicity. Preliminary studies have indicated that this compound exhibits moderate oral bioavailability and a favorable pharmacokinetic profile, which are essential characteristics for any candidate drug molecule.

The synthesis of (4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone involves multi-step organic reactions, including condensation and cyclization processes. The use of advanced synthetic methodologies has enabled researchers to optimize the yield and purity of this compound. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic framework efficiently. These synthetic advancements have not only facilitated the production of this compound but also paved the way for its application in various chemical transformations.

One of the most exciting aspects of (4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone is its potential as a scaffold for drug discovery. By modifying specific functional groups within its structure, researchers can explore new derivatives with enhanced pharmacological properties. For example, introducing additional substituents at the pyridine ring could alter binding interactions with target enzymes or receptors, leading to improved therapeutic outcomes. This flexibility makes it an invaluable tool for medicinal chemists seeking to develop novel drugs.

The compound's ability to interact with biological targets has also been explored through computational modeling and molecular dynamics simulations. These studies have provided insights into its binding mechanisms and interactions with proteins such as kinases and transcription factors. Such detailed understanding is crucial for designing drugs with high specificity and low off-target effects. The integration of computational techniques with experimental data has significantly accelerated the drug discovery process.

In conclusion, (4-(2-hydroxyethyl)piperidin-1-yl)(pyridin-3-yl)methanone (CAS No. 2098081-67-3) represents a promising compound in pharmaceutical chemistry due to its unique structural features and potential applications in drug development. Its combination of piperidine and pyridine moieties offers advantages in terms of solubility, stability, and bioactivity. Further research into its synthesis, pharmacokinetics, and pharmacodynamics will undoubtedly lead to new therapeutic breakthroughs. As our understanding of molecular interactions continues to evolve, compounds like this will play a pivotal role in shaping the future of medicine.

Recommend Articles

Recommended suppliers
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd